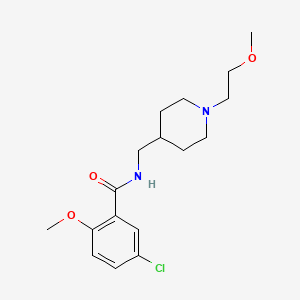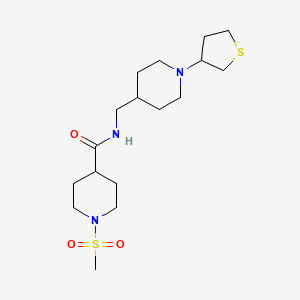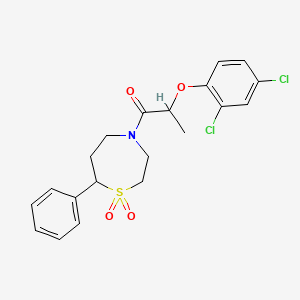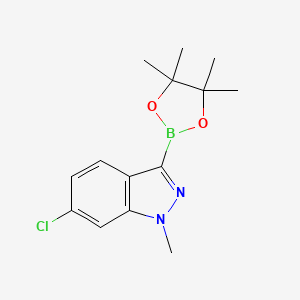
5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-methoxy-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide, also known as ML277, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide compounds and has been found to be a potent and selective activator of the KCNQ1 potassium channel. This channel plays a crucial role in regulating the electrical activity of cells and is involved in a wide range of physiological processes. In
Applications De Recherche Scientifique
Serotonin 4 Receptor Agonist Activity
Gastrointestinal Motility Enhancement : Research has demonstrated that derivatives of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide, including those with modifications at the piperidine ring, exhibit potent serotonin 4 (5-HT4) receptor agonist activity. This activity is significant for enhancing gastrointestinal motility, showing potential as gastroprokinetic agents. For instance, compounds synthesized bearing an aralkylamino, alkylamino, benzoyl, or phenylsulfonyl group at the side chain exhibited favorable pharmacological profiles for gastrointestinal motility and superior oral bioavailability compared to earlier derivatives (Sonda et al., 2003).
Affinity for Serotonin Receptors : Novel benzamide derivatives acting as ligands for the 5-HT4 receptor have been synthesized and evaluated for their affinity towards the receptor. Among these, certain compounds showed higher affinity and were confirmed as potent 5-HT4 receptor agonists, demonstrating significant effects on the gastrointestinal tract in both in vitro and in vivo models (Itoh et al., 1999).
Selective Serotonin Receptor Agonist Potential : Further research on benzamide derivatives with modifications at the piperidine ring elucidated compounds that accelerated gastric emptying and increased defecation frequency. These findings underscore the potential of such compounds as novel prokinetics with reduced side effects, owing to their selectivity towards the 5-HT4 receptor (Sonda et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of 5-chloro-2-methoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}benzamide are currently unknown. This compound is an organic building block and has been reported as an intermediate in the synthesis of other compounds
Mode of Action
It’s known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in biochemical pathways is largely related to its role in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes. The compound, as an organoboron reagent, is involved in the transmetalation process, where it is transferred from boron to palladium .
Pharmacokinetics
It’s important to note that boronic acids and their esters, which this compound may contain, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
As an intermediate in the synthesis of other compounds, its primary role may be in facilitating the formation of new compounds with specific biological activities .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic acids and their esters, which this compound may contain, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Propriétés
IUPAC Name |
5-chloro-2-methoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O3/c1-22-10-9-20-7-5-13(6-8-20)12-19-17(21)15-11-14(18)3-4-16(15)23-2/h3-4,11,13H,5-10,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSVDZZEXGYTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-benzyl-3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2469624.png)


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2469628.png)
![2-[1-(3-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2469629.png)

![4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2469631.png)
![4-(4-ethoxyphenyl)-1-ethyl-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2469632.png)
![N-(2-(diethylamino)ethyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2469633.png)


![N-[4-(benzenesulfonamido)phenyl]acetamide](/img/structure/B2469637.png)
![4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2469638.png)
![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)